E2F4 DNA-Binding Inhibition in A375 Cells
HLM006474 directly inhibits E2F4 DNA-binding activity in a cellular context with a defined IC50 value, establishing its potency as a direct E2F transcription factor antagonist. This represents a direct measure of target engagement distinct from indirect pathway modulation observed with CDK inhibitors [1].
| Evidence Dimension | E2F4 DNA-binding inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 29.8 µM |
| Comparator Or Baseline | Flavopiridol (CDK inhibitor): no direct E2F4 DNA-binding inhibition reported; acts upstream via CDK inhibition |
| Quantified Difference | Not applicable—distinct mechanism |
| Conditions | A375 melanoma cells, electrophoretic mobility shift assay (EMSA) / DNA-binding assay |
Why This Matters
Direct measurement of target engagement differentiates HLM006474 from upstream CDK inhibitors that affect E2F activity indirectly, enabling researchers to isolate E2F-specific effects in pathway analysis.
- [1] Ma Y, et al. A small-molecule E2F inhibitor blocks growth in a melanoma culture model. Cancer Res. 2008;68(15):6292-6299. View Source
